

Technical Guide: Physicochemical Properties of 2-Benzylxy-1,3-propanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzylxy-1,3-propanediol

Cat. No.: B125460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylxy-1,3-propanediol (CAS No. 14690-00-7), also known as 2-O-Benzylglycerol, is a glycerol derivative of significant interest in organic synthesis and pharmaceutical development. [1][2] Its structural features, particularly the presence of a bulky benzylxy group and two primary hydroxyl groups, make it a versatile intermediate for the synthesis of complex molecules, including glycerides and their phosphonate analogs, which have shown potential as lipase inhibitors.[3] An in-depth understanding of its physical properties is crucial for its effective handling, purification, and application in various synthetic protocols. This guide provides a comprehensive overview of the core physicochemical properties of **2-Benzylxy-1,3-propanediol**, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **2-Benzylxy-1,3-propanediol** are summarized in the table below. These properties are essential for predicting its behavior in different solvents and under various experimental conditions.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ O ₃
Molecular Weight	182.22 g/mol [4] [5]
Appearance	White to off-white waxy solid or crystalline powder [5]
Melting Point	38-42 °C [3] [4] [6] [7]
Boiling Point	185-187 °C at 10 mmHg [3] [4] [6] [7]
Density	Approximately 1.160 g/cm ³ [6]
Flash Point	>110 °C (>230 °F) [3] [7]
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol [3]
pKa (Predicted)	13.91 ± 0.10 [2]
Refractive Index (Estimate)	1.4880 [3] [6]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of **2-Benzylxy-1,3-propanediol**.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. For **2-Benzylxy-1,3-propanediol**, a sharp melting range close to the literature value suggests a high degree of purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered **2-Benzylxy-1,3-propanediol** is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube.

- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Boiling Point Determination at Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, distillation of **2-Benzylxy-1,3-propanediol** is typically performed under reduced pressure to prevent thermal decomposition.

Methodology: Micro-Boiling Point Determination

- Apparatus Setup: A small quantity of **2-Benzylxy-1,3-propanediol** (a few drops) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer.
- Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 10 mmHg).
- Heating: The assembly is heated gently in a heating bath.
- Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Density Determination

The density of **2-Benzylxy-1,3-propanediol**, being a solid at room temperature, can be determined using the displacement method.

Methodology: Liquid Displacement

- Mass Measurement: A known mass of solid **2-Benzylxy-1,3-propanediol** is accurately weighed using an analytical balance.
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent). The initial volume of the liquid is recorded.
- Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume is recorded.
- Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.[\[4\]](#)[\[14\]](#)[\[15\]](#)

Solubility Assessment

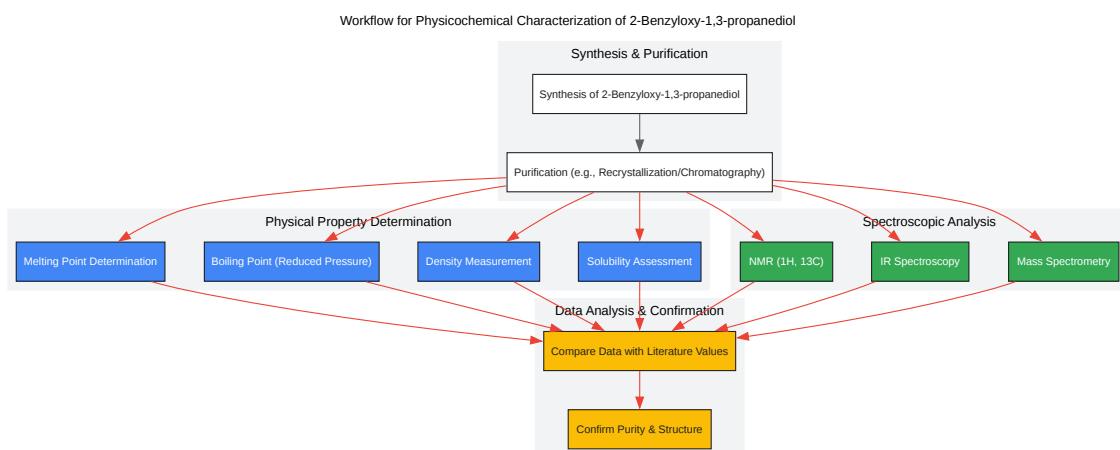
A qualitative or semi-quantitative determination of solubility is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.

Methodology: Soxhlet Extraction (for quantitative determination)

- Sample Preparation: A known mass of **2-Benzylxy-1,3-propanediol** is placed in a porous thimble.
- Apparatus: The thimble is placed in a Soxhlet extractor, which is fitted with a flask containing a known volume of the solvent of interest (e.g., chloroform or methanol) and a condenser.
- Extraction: The solvent is heated to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, dissolving it. Once the liquid level in the extractor reaches a certain point, the solution is siphoned back into the flask. This cycle is repeated multiple times.
- Analysis: The concentration of the solute in the solvent can be determined at equilibrium to quantify its solubility. For a simpler qualitative assessment, small, known amounts of the solid are added to a fixed volume of the solvent at a specific temperature and shaken until no more solid dissolves.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Spectral Analysis

Spectroscopic data is fundamental for the structural confirmation of **2-Benzylxy-1,3-propanediol**.


Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of **2-Benzylxy-1,3-propanediol** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard.
 - Data Acquisition: The sample is placed in an NMR spectrometer, and ^1H and ^{13}C NMR spectra are acquired. Key parameters such as the number of signals, chemical shifts (δ), integration (for ^1H), and coupling constants (J) are analyzed to elucidate the molecular structure.[21][22][23][24]
- Infrared (IR) Spectroscopy:
 - Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.
 - Data Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded. The presence of characteristic absorption bands (e.g., O-H stretch, C-O stretch, aromatic C-H stretch) confirms the functional groups present in the molecule.[1][25][26][27][28]
- Mass Spectrometry (MS):
 - Ionization (Electron Ionization - EI): The sample is introduced into the mass spectrometer and vaporized. In the ion source, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

- Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of **2-Benzyl-1,3-propanediol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **2-Benzylxy-1,3-propanediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azom.com [azom.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. wjec.co.uk [wjec.co.uk]
- 5. mt.com [mt.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. kbcc.cuny.edu [kbcc.cuny.edu]
- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 16. waterboards.ca.gov [waterboards.ca.gov]
- 17. scribd.com [scribd.com]
- 18. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]
- 19. semspub.epa.gov [semspub.epa.gov]
- 20. hielscher.com [hielscher.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 23. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 24. researchgate.net [researchgate.net]
- 25. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]

- 26. shimadzu.com [shimadzu.com]
- 27. scienceijsar.com [scienceijsar.com]
- 28. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 29. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 30. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 31. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. 2024.sci-hub.se [2024.sci-hub.se]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Benzylxy-1,3-propanediol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125460#2-benzylxy-1-3-propanediol-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

